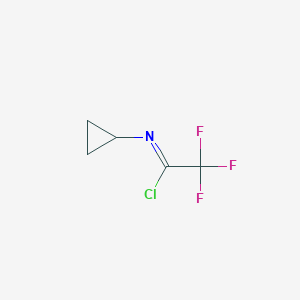

N-Cyclopropyl-2,2,2-trifluoroethanimidoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Cyclopropyl-2,2,2-trifluoroethanimidoyl chloride” is a chemical compound with the CAS Number: 1621732-78-2 . It has a molecular weight of 171.55 . The IUPAC name for this compound is (E)-N-cyclopropyl-2,2,2-trifluoroacetimidoyl chloride .

Molecular Structure Analysis

The InChI code for “N-Cyclopropyl-2,2,2-trifluoroethanimidoyl chloride” is1S/C5H5ClF3N/c6-4(5(7,8)9)10-3-1-2-3/h3H,1-2H2/b10-4+ . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis

“N-Cyclopropyl-2,2,2-trifluoroethanimidoyl chloride” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Visible-Light Induced Intramolecular Radical Cyclization

A study by Dong et al. (2015) described the synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides. This process allows for the rapid construction of diverse 2-trifluoromethyl-3-acylindoles in a sequential C–C and C–O bond formation under mild conditions, highlighting the utility of trifluoroacetimidoyl chlorides in synthesizing complex molecules (Xichang Dong, Yumin Hu, Tiebo Xiao, Lei Zhou, 2015).

Cyclopropyl Derivatives in Gas Hydrate Inhibition

Research by Kelland et al. (2013) on tris(dialkylamino)cyclopropenium chlorides, including cyclopropyl derivatives, showed their application as low dosage hydrate inhibitors. This work indicates the potential of cyclopropyl-containing compounds in addressing challenges in the energy sector, particularly in gas hydrate inhibition (M. Kelland, F. Reyes, K. W. Trovik, 2013).

Microwave Studies for Structural Analysis

Friend and Dailey (1958) conducted microwave studies on cyclopropyl chloride and cyanide to determine rotational constants, providing insights into the molecular structure of cyclopropyl derivatives. Such studies are crucial for understanding the physical and chemical properties of new compounds (J. P. Friend, B. P. Dailey, 1958).

Synthesis of Fluorinated Compounds

Fu et al. (2014) developed a method for synthesizing 6-(trifluoromethyl)phenanthridine derivatives through visible light-mediated intramolecular radical cyclization of trifluoroacetimidoyl chlorides. This highlights the role of such chlorides in generating fluorinated compounds, which are valuable in pharmaceutical and agrochemical industries (W. Fu, Mei Zhu, Fen Xu, Yuqin Fu, Chen Xu, Dapeng Zou, 2014).

Cyclopropane as a Drug Molecule Component

Talele (2016) reviewed the increasing use of the cyclopropyl ring in drug development, emphasizing its role in enhancing potency and reducing off-target effects. This underscores the cyclopropyl group's versatility and its contribution to the medicinal chemistry (T. Talele, 2016).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H225, H302, H315, H319, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . Please refer to the MSDS for more detailed safety information.

Propiedades

IUPAC Name |

N-cyclopropyl-2,2,2-trifluoroethanimidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF3N/c6-4(5(7,8)9)10-3-1-2-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVVXPRIFSWURD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C(C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2643721.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2643723.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2643730.png)

![6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2643732.png)

![4-[2-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2643734.png)

![2-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2643737.png)

![{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride](/img/structure/B2643739.png)